

Application Notes and Protocols for Cyanidin Glycosides in Cell Culture Studies

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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B8249584

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Disclaimer: The following application notes and protocols are primarily based on research conducted with Cyanidin 3-glucoside (C3G), a closely related compound to the requested **Cyanidin 3-xyloside**. Due to a lack of specific experimental data for **Cyanidin 3-xyloside** in the current scientific literature, C3G is used as a proxy. Researchers should be aware that the difference in the sugar moiety (glucose vs. xylose) may result in variations in biological activity, and these protocols should be adapted and validated for **Cyanidin 3-xyloside**.

Application Notes

Cyanidin and its glycosides, such as Cyanidin 3-glucoside (C3G), are naturally occurring anthocyanins found in various fruits and vegetables. These compounds have garnered significant interest in biomedical research due to their potent antioxidant, anti-inflammatory, and anti-cancer properties. In cell culture studies, C3G has been shown to modulate a variety of signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses in various cell types, particularly in cancer cell lines.

Key Applications in Cell Culture:

- **Cancer Research:** Investigation of anti-proliferative and apoptotic effects on various cancer cell lines including breast, gastric, lung, and prostate cancer.[1][2][3][4][5][6]
- **Inflammation Studies:** Elucidation of anti-inflammatory mechanisms by examining the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB and MAPK.[7][8][9]

- Drug Development: Screening for potential therapeutic agents that can sensitize cancer cells to conventional chemotherapy or act as standalone anticancer compounds.[\[10\]](#)
- Nutraceutical Research: Understanding the cellular and molecular mechanisms underlying the health benefits of dietary anthocyanins.

Summary of Quantitative Data from C3G Cell Culture Studies:

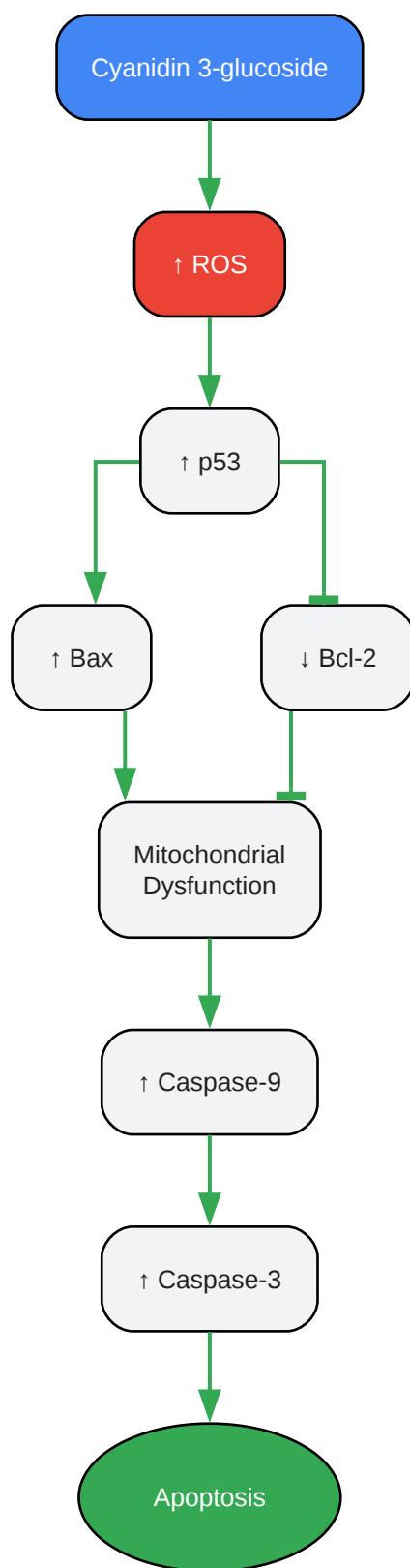
Cell Line	Assay	Treatment Concentration	Duration	Observed Effect	Reference
MCF-7 (Breast Cancer)	MTT Assay	IC50: 110 µg/ml	24 hours	Dose-dependent cytotoxicity	[2]
MCF-7 (Breast Cancer)	Flow Cytometry	110 µg/ml	24 hours	>51.5% apoptosis	[2]
MDA-MB-231 & MDA-MB-468 (Breast Cancer)	Migration/Invasion Assay	20 µM	24 hours	Significant suppression of migration and invasion	[11]
MKN-45 (Gastric Cancer)	Apoptosis Assay	Not specified	24 hours	Apoptosis rate increased from 0.17% to 56.26%	
DU145 & LnCap (Prostate Cancer)	MTT Assay	3-200 µM	48 hours	Anti-proliferative effects	[5]
U87 (Glioblastoma)	Apoptosis Assay	40 µg/mL	24 hours	32% apoptotic cells	
HT-29 (Intestinal Cells)	Cytokine-induced inflammation	25 µM	Not specified	Down-regulation of NO, PGE2, and IL-8 production	[12]

Signaling Pathways Modulated by Cyanidin 3-glucoside

C3G has been demonstrated to influence several key signaling pathways involved in cell survival, proliferation, and inflammation.

1. Induction of Apoptosis:

C3G induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

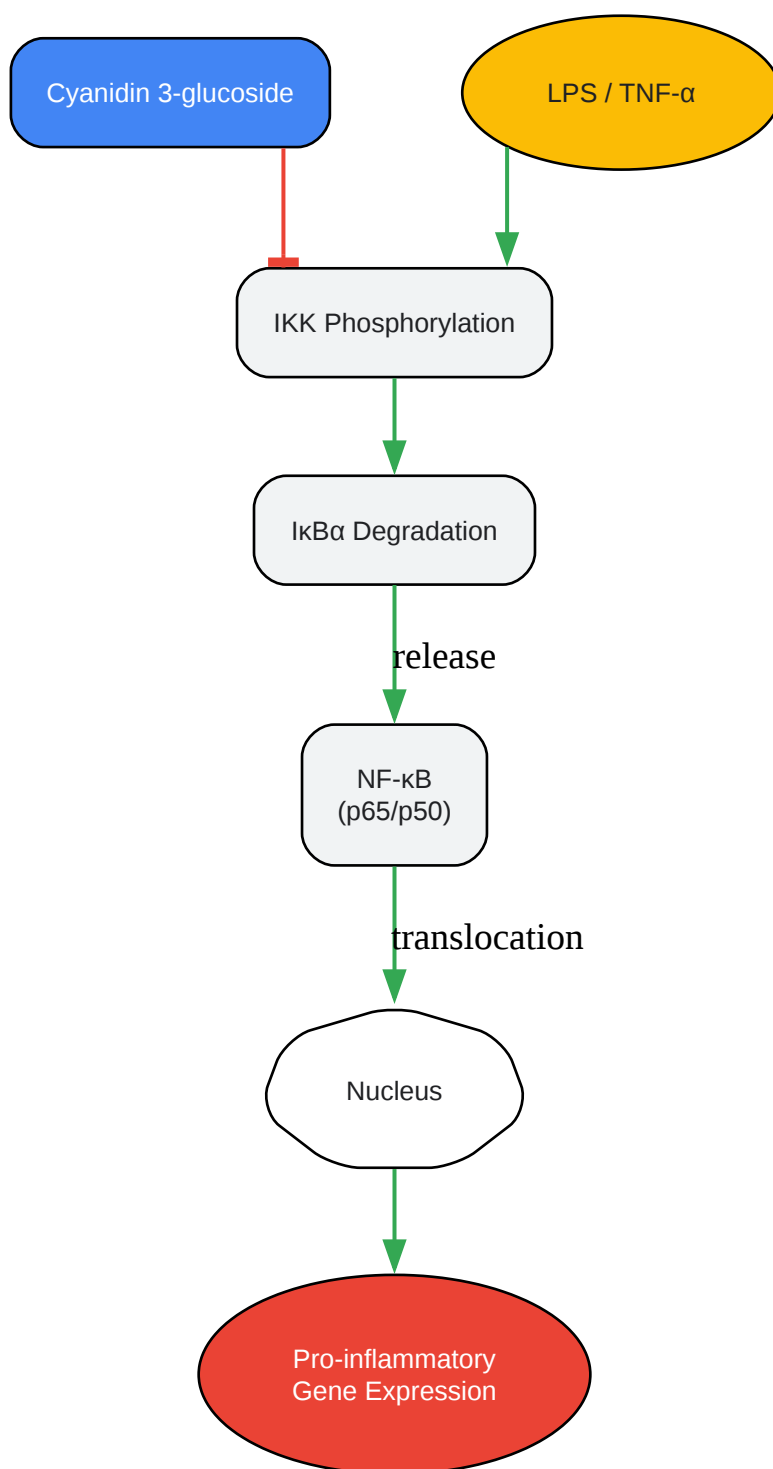


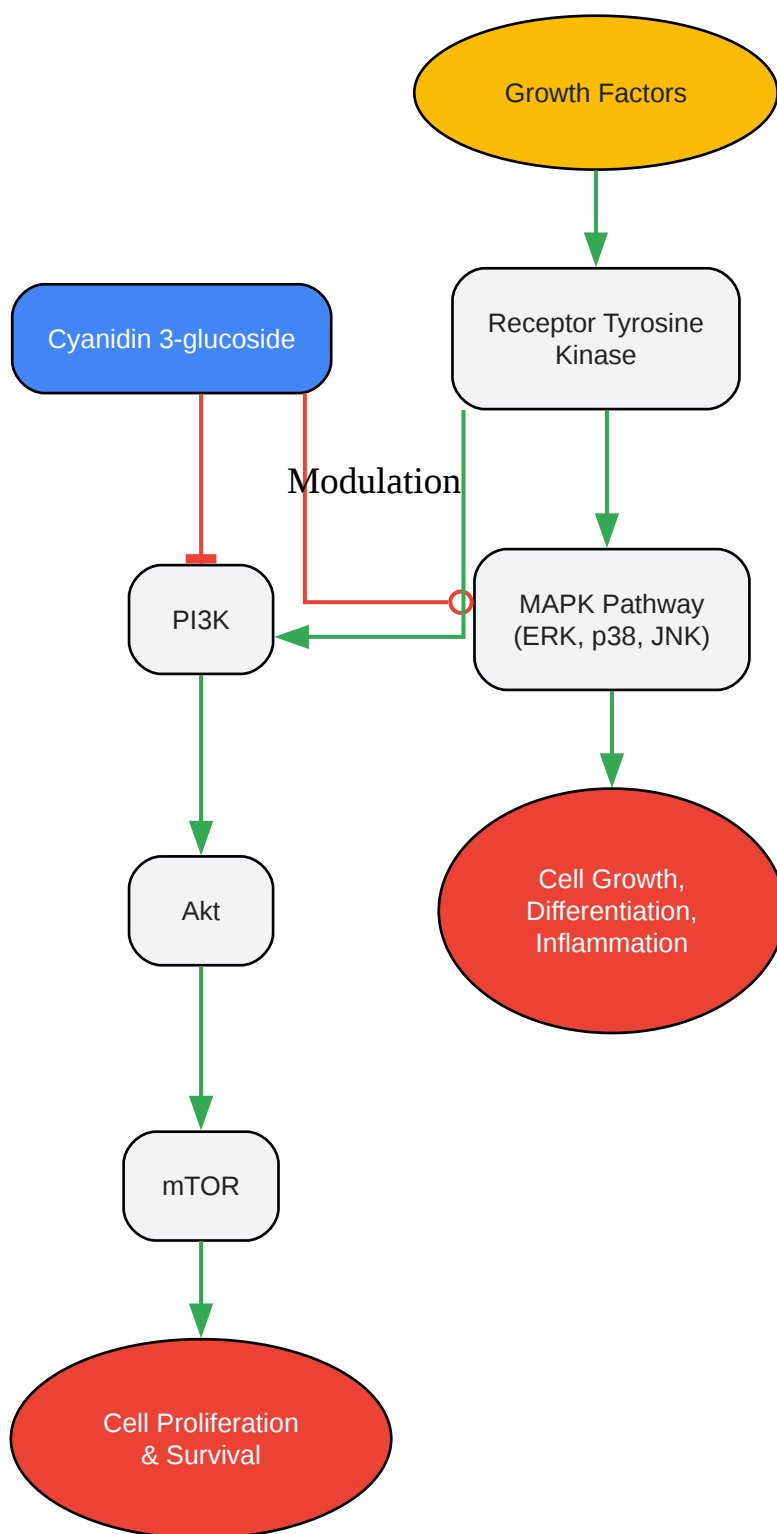
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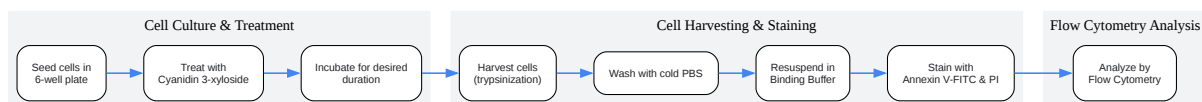
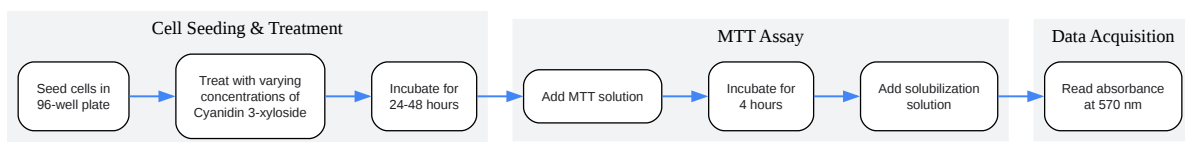
C3G-induced apoptosis pathway.

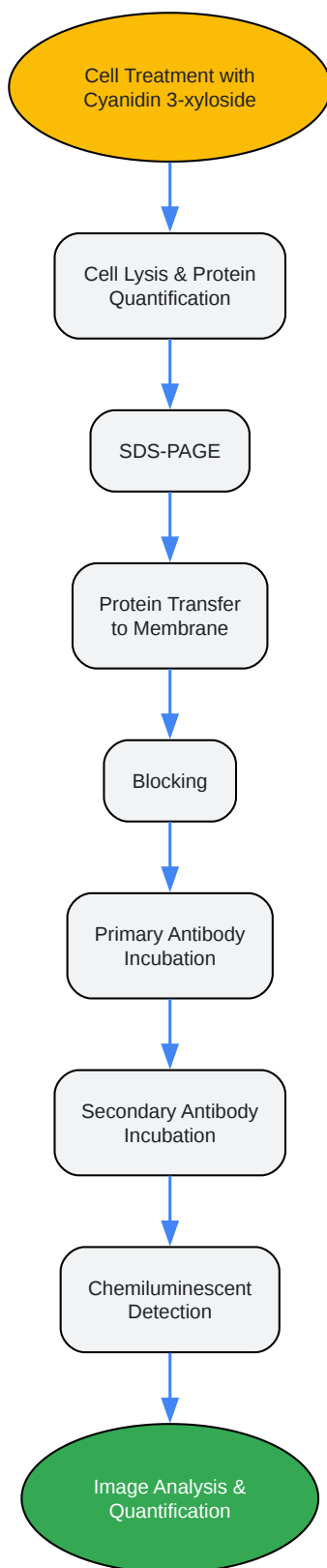
2. Inhibition of NF- κ B Signaling:

C3G can suppress inflammatory responses by inhibiting the NF- κ B signaling pathway, a key regulator of inflammation.^{[7][9]}









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